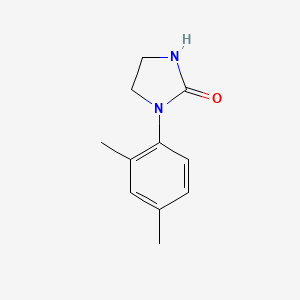

1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

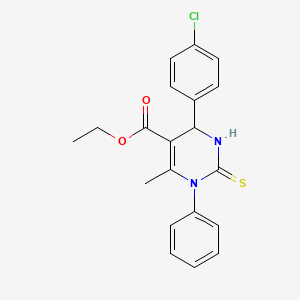

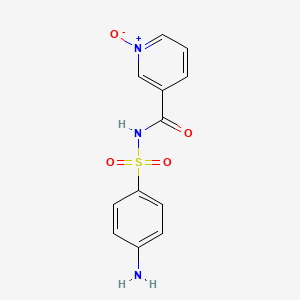

“1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . There are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .Aplicaciones Científicas De Investigación

Zeolite Imidazolate Frameworks (ZIFs) and Nanofibers

Imidazole derivatives, including 1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one, are integral to the development of Zeolite Imidazolate Frameworks (ZIFs). ZIFs are a subclass of metal-organic frameworks (MOFs) known for their exceptional thermal and chemical stability, making them suitable for various applications such as gas storage, separation, and catalysis. The electrospinning technique has been used to create one-dimensional ZIF nanofibers, which exhibit unique physicochemical properties for applications in sensing, filtration, and as catalysts (Sankar et al., 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of imidazole, including the process of creating this compound, have been explored for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, antihypertensive, and anti-exudative properties, highlighting their potential in medicinal chemistry and agriculture (Abdurakhmanova et al., 2018).

Antioxidant Activity

Imidazole derivatives are also investigated for their antioxidant activities. These compounds can scavenge free radicals and protect against oxidative stress, a critical factor in many diseases and aging processes. The mechanisms of antioxidant action and the potential therapeutic applications of these derivatives underscore their significance in research aimed at combating oxidative damage (Munteanu & Apetrei, 2021).

Catalytic Applications

Another fascinating application area of imidazole derivatives is in catalysis, especially in the utilization of carbon dioxide for producing linear and cyclic carbonates. Imidazole-based ionic liquids have been studied extensively for their ability to catalyze these reactions efficiently, demonstrating the compounds' role in green chemistry and sustainable industrial processes (Chaugule et al., 2017).

Mecanismo De Acción

Target of action

Imidazolidin-2-ones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of action

Imidazolidin-2-ones can be formed from 1,2-diamines and a carbonylating agent by sequential intermolecular/intramolecular acyl nucleophilic substitution reactions .

Biochemical pathways

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBMOBHWFZBAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2536227.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)

![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)

![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)